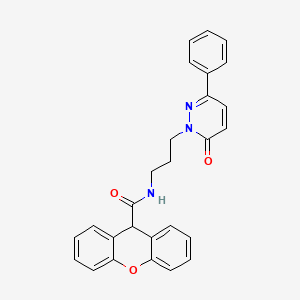![molecular formula C18H18N4O2S2 B2902679 1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine CAS No. 848065-08-7](/img/structure/B2902679.png)
1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine, also known as MPTPQ, is a novel compound that has been synthesized by researchers for its potential applications in scientific research. MPTPQ belongs to the class of pyrroloquinoxalines, which are known to exhibit a range of biological activities, including anticancer and antiviral properties.
作用机制
The mechanism of action of 1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. By inhibiting these enzymes, this compound is able to induce apoptosis and inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that are involved in the programmed cell death mechanism. This compound has also been shown to inhibit the activity of various signaling pathways that are involved in cancer cell growth and survival. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. It exhibits potent anticancer activity against a range of cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs. However, there are also limitations to using this compound in lab experiments. The synthesis method is complex and requires expertise in organic chemistry. In addition, this compound has not been extensively studied for its toxicity and safety profiles, which makes it important to conduct further research in these areas.
未来方向
There are several future directions for the study of 1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine. One direction is to study the toxicity and safety profiles of this compound to determine its potential as a therapeutic agent. Another direction is to study the structure-activity relationship of this compound to optimize its anticancer activity. In addition, this compound could be studied for its potential applications in other areas of scientific research, such as antiviral and anti-inflammatory research. Finally, this compound could be studied for its potential as a lead compound for the development of new anticancer drugs.
合成方法
The synthesis of 1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 2-aminothiophene, which is reacted with 2-bromo-1-(2-methylpropyl)-1H-pyrrolo[3,2-b]quinoxaline to form 1-(2-methylpropyl)-3-thiophen-2-ylpyrrolo[3,2-b]quinoxaline. This intermediate is then reacted with sulfonyl chloride to produce this compound. The synthesis method has been optimized to yield high purity this compound with good yields.
科学研究应用
1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.
属性
IUPAC Name |
1-(2-methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-11(2)10-22-17(19)16(26(23,24)14-8-5-9-25-14)15-18(22)21-13-7-4-3-6-12(13)20-15/h3-9,11H,10,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCSQMIDSDERNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


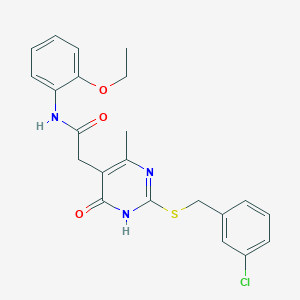
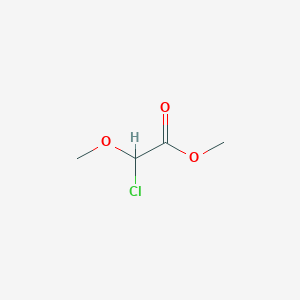
![Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902600.png)
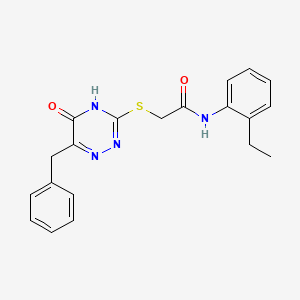

![4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2902604.png)
![Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate](/img/structure/B2902606.png)
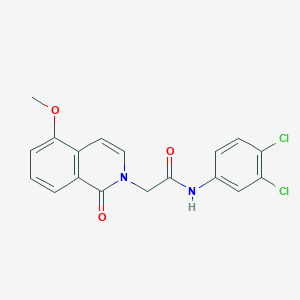
![6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2902608.png)
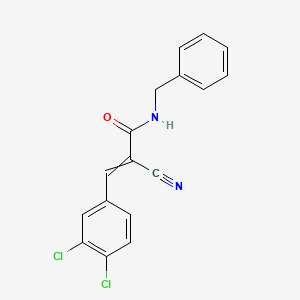
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2902611.png)
